3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid
Description
3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid featuring a 2,4-dichlorophenyl substituent at the third carbon of a trifluorobutanoic acid backbone. The compound is synthesized via hydrolysis of its ethyl ester precursor (e.g., compound i17 in ), yielding a white solid with a melting point of 110.5–119.3°C and a molecular weight of 379.14 g/mol (C₁₆H₁₃Cl₂F₃NO₂) . Its structure combines electron-withdrawing trifluoromethyl and dichlorophenyl groups, which influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7Cl2F3O2/c11-5-1-2-6(8(12)3-5)7(4-9(16)17)10(13,14)15/h1-3,7H,4H2,(H,16,17) |
InChI Key |
MRFZQBJUTJJROR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,4-dichlorophenylboronic acid with trifluorobutanoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-4,4,4-trifluorobutanoic Acid
3-(3,4-Dichlorophenyl)-4,4,4-trifluorobutanoic Acid
- Structure : Dichloro substitution at the 3,4-positions instead of 2,4-positions .
- Impact : Altered regiochemistry may affect electronic distribution and intermolecular interactions, influencing solubility and metabolic stability.
Functional Group Modifications
3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid
- Structure: Replaces the dichlorophenyl group with a cyclopropylamino moiety.
- Molecular Weight: 197.16 g/mol (C₇H₁₀F₃NO₂), significantly lower due to the smaller substituent .
- Impact: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic dichlorophenyl analog.
(S)-Cbz-3-Amino-4,4,4-trifluorobutanoic Acid
- Structure: Incorporates a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position.
- Molecular Weight: 291.22 g/mol (C₁₂H₁₂F₃NO₄) .
- Impact : The Cbz group facilitates peptide synthesis by protecting the amine, but increases steric bulk and lipophilicity.
Stereochemical Variations
3-(R)-Amino-4,4,4-trifluorobutanoic Acid Methyl Ester Hydrochloride
- Structure: R-enantiomer of the amino-substituted trifluorobutanoate.
- Molecular Weight: 207.58 g/mol (C₅H₉ClF₃NO₂) .
- Impact : Enantiomeric purity is critical in drug design; the R-configuration may confer distinct biological activity compared to racemic mixtures or S-enantiomers.
3-(S)-Amino-4,4,4-trifluorobutanoic Acid
- Structure: S-enantiomer of the amino derivative.
- Molecular Weight: 157.09 g/mol (C₄H₆F₃NO₂) .
- Impact : Demonstrates the role of stereochemistry in modulating pharmacokinetic properties, such as metabolic clearance and target selectivity.
Melting Points and Solubility
- The target compound’s higher molecular weight and dichlorophenyl group likely reduce aqueous solubility compared to smaller analogs like the cyclopropylamino derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
